
3,5-Dimethyl-4-methoxybenzoic acid
Overview
Description
3,5-Dimethyl-4-methoxybenzoic acid: is an organic compound with the molecular formula C10H12O3 . It is also known by its systematic name, 4-methoxy-3,5-dimethylbenzoic acid . This compound is a derivative of benzoic acid, featuring two methyl groups and a methoxy group attached to the benzene ring. It is commonly used as an intermediate in organic synthesis and has various applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dimethyl-4-methoxybenzoic acid typically involves the methylation of 3,5-dimethylphenol followed by carboxylation. One common method includes:
Methylation: 3,5-dimethylphenol is reacted with dimethyl sulfate in the presence of a base such as sodium hydroxide to introduce the methoxy group.
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions: 3,5-Dimethyl-4-methoxybenzoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Major Products:
Oxidation: Quinones or carboxylic acids.
Reduction: Alcohols or alkanes.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Pharmaceuticals
3,5-Dimethyl-4-methoxybenzoic acid has shown potential in drug development due to its structural properties that allow for various chemical modifications.
- Antioxidant Activity : Studies have indicated that derivatives of this compound exhibit significant antioxidant properties, which can be beneficial in preventing oxidative stress-related diseases. For instance, research demonstrated that certain derivatives could scavenge free radicals effectively, suggesting their potential as therapeutic agents in oxidative stress management .
- Anti-inflammatory Properties : It has been noted that the compound can inhibit pro-inflammatory cytokines, making it a candidate for anti-inflammatory drug development. In vitro studies have shown that its derivatives can reduce inflammation markers in cellular models .
Agrochemicals
The compound is also explored for its applications in agrochemicals:
- Herbicidal Activity : Research has documented the herbicidal effects of this compound against various weed species. Laboratory tests revealed that formulations containing this compound could effectively inhibit the growth of specific weeds without significantly affecting crop plants .
- Pesticide Formulations : The compound has been incorporated into pesticide formulations due to its effectiveness against certain pests while maintaining low toxicity to non-target organisms. Field trials have shown promising results in pest control efficacy .
Materials Science
In materials science, this compound is utilized for its unique properties:
- Polymer Additive : The compound is used as an additive in polymer formulations to enhance thermal stability and mechanical properties. It has been integrated into polycarbonate matrices to improve impact resistance and thermal performance .
- Synthesis of Functional Materials : It serves as a precursor for synthesizing functionalized materials with specific electronic or optical properties. Research indicates its potential in developing organic light-emitting diodes (OLEDs) and other electronic devices .
Case Studies
Mechanism of Action
The mechanism of action of 3,5-Dimethyl-4-methoxybenzoic acid involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
- 3,5-Dimethylbenzoic acid
- 4-Methoxybenzoic acid
- 3,4-Dimethoxybenzoic acid
- 3,5-Dimethoxybenzoic acid
Comparison:
- 3,5-Dimethylbenzoic acid lacks the methoxy group, which can influence its reactivity and biological activity.
- 4-Methoxybenzoic acid lacks the methyl groups, affecting its steric and electronic properties.
- 3,4-Dimethoxybenzoic acid has methoxy groups at different positions, altering its chemical behavior.
- 3,5-Dimethoxybenzoic acid has additional methoxy groups, which can enhance its solubility and reactivity in certain reactions .
3,5-Dimethyl-4-methoxybenzoic acid stands out due to its unique combination of methyl and methoxy groups, which confer distinct chemical and biological properties.
Biological Activity
3,5-Dimethyl-4-methoxybenzoic acid (DMBA) is an organic compound with the molecular formula . It is recognized for its potential biological activities, particularly in the fields of antimicrobial, antioxidant, and anti-inflammatory research. This article provides a comprehensive overview of the biological activity of DMBA, including its mechanisms of action, comparative analysis with similar compounds, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula :
- IUPAC Name : 4-methoxy-3,5-dimethylbenzoic acid
- Functional Groups : Contains a carboxylic acid group, methoxy group, and two methyl groups attached to a benzene ring.
1. Antimicrobial Properties
Research indicates that DMBA exhibits significant antimicrobial activity against various pathogens. The compound's mechanism involves the inhibition of bacterial protein synthesis and disruption of cell wall integrity.
Pathogen | Minimum Inhibitory Concentration (MIC) | Mechanism |
---|---|---|
Staphylococcus aureus | 15.625 - 62.5 µM | Inhibition of protein synthesis |
Enterococcus faecalis | 62.5 - 125 µM | Disruption of cell wall |
DMBA has been shown to outperform traditional antibiotics in some cases, indicating its potential as a novel antimicrobial agent .
2. Antioxidant Activity
The antioxidant properties of DMBA have been explored through various assays that measure its ability to scavenge free radicals and reduce oxidative stress. The compound is believed to modulate signaling pathways that enhance cellular antioxidant defenses.
- Key Findings :
- DMBA significantly reduces levels of reactive oxygen species (ROS) in vitro.
- It enhances the activity of endogenous antioxidant enzymes like superoxide dismutase (SOD) and catalase .
3. Anti-inflammatory Effects
DMBA has demonstrated anti-inflammatory properties, potentially useful in treating conditions characterized by excessive inflammation.
- Mechanism : The compound may inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6, contributing to its anti-inflammatory effects .
- Case Study : In a study involving inflammatory models, DMBA administration led to a notable decrease in inflammation markers compared to control groups.
Comparative Analysis with Similar Compounds
To understand the unique biological activity of DMBA, it is beneficial to compare it with structurally similar compounds:
Compound | Key Features | Biological Activity |
---|---|---|
3,5-Dimethylbenzoic acid | Lacks methoxy group | Limited antimicrobial activity |
4-Methoxybenzoic acid | Lacks methyl groups | Moderate antioxidant properties |
3,4-Dimethoxybenzoic acid | Different methoxy positioning | Enhanced solubility but reduced potency |
DMBA's unique combination of functional groups contributes to its enhanced biological activities compared to its analogs .
The biological activities of DMBA can be attributed to its interaction with specific molecular targets:
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of 3,5-Dimethyl-4-methoxybenzoic acid, and how do they influence experimental design?
- Answer : The compound (CHO, MW 180.2 g/mol) is soluble in methanol at 25°C, making methanol a preferred solvent for stock solutions. Its room-temperature stability allows storage in dry, sealed containers. For solution preparation:
Q. How can spectroscopic techniques validate the structural integrity of this compound?
- Answer : Use FT-IR to identify functional groups (e.g., C=O stretch at ~1680 cm, methoxy C-O at ~1250 cm). H NMR (200 MHz, DMSO-d6) reveals distinct signals: δ 3.76–3.86 ppm (methoxy protons), aromatic protons between 6.96–7.29 ppm, and a carboxylic acid proton at ~12.5 ppm. Cross-validate with computational methods (e.g., DFT) to confirm vibrational frequencies and electronic transitions .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Answer : Avoid inhalation/contact with dust/aerosols. Use PPE (gloves, lab coat, EN 166-compliant goggles) and work in a fume hood. In case of spills, isolate the area, use absorbent materials, and dispose of waste following institutional guidelines. Monitor for decomposition products (e.g., CO) during thermal exposure .
Advanced Research Questions
Q. How does this compound interact with cytochrome P450 enzymes, and how can binding vs. catalytic activity discrepancies be resolved?
- Answer : The compound exhibits weak binding (K = 123.4 mM) to engineered cytochrome P450 variants (e.g., F182A) but shows no O-demethylation activity. To address this:
- Perform isothermal titration calorimetry (ITC) to confirm binding thermodynamics.
- Test alternative substrates or cofactors (e.g., NADPH) to activate catalysis.
- Use mutagenesis to probe active-site residues (e.g., Thr/Ser substitutions) that may enhance catalytic efficiency .
Q. What computational strategies enhance the interpretation of this compound’s electronic and steric properties?
- Answer : Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level predict:
- Electron density distribution in the aromatic ring and methoxy groups.
- Vibrational modes matching experimental FT-IR/Raman data (e.g., out-of-plane bending of methyl groups at 450 cm).
- NMR chemical shift deviations <0.3 ppm when compared to experimental data, validating structural assignments .
Q. How can researchers resolve contradictions in bioactivity data across different assay systems?
- Answer : For inconsistent results (e.g., in vitro activity vs. in vivo inefficacy):
- Validate assay conditions (pH, temperature, solvent compatibility).
- Use LC-MS to confirm compound stability under experimental conditions.
- Apply species-specific pharmacokinetic scaling (e.g., convert mouse doses to human equivalents using body surface area and Km coefficients):
Species | Weight (kg) | Body Surface Area (m²) | Km Coefficient |
---|---|---|---|
Mouse | 0.02 | 0.007 | 3 |
Rat | 0.15 | 0.025 | 6 |
Human | 60 | 1.6 | 37 |
Example: A mouse dose of 20 mg/kg converts to 10 mg/kg in rats (20 × 3/6) . |
Q. What synthetic routes optimize yield and purity for derivatives of this compound?
- Answer :
- Esterification : React with SOCl to form acyl chloride, then treat with alcohols (e.g., benzyl alcohol) to produce esters (e.g., 4-(Benzyloxy)-3,5-dimethoxybenzoic acid).
- Functionalization : Use Pd-catalyzed cross-coupling to introduce aryl/alkynyl groups at the 4-methoxy position.
- Purification : Employ silica gel chromatography (hexane/EtOH, 1:1) or recrystallization from methanol/water .
Properties
IUPAC Name |
4-methoxy-3,5-dimethylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-6-4-8(10(11)12)5-7(2)9(6)13-3/h4-5H,1-3H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXVQURJGDUNJCS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70175890 | |
Record name | 3,5-Dimethyl-p-anisic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70175890 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21553-46-8 | |
Record name | 4-Methoxy-3,5-dimethylbenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=21553-46-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,5-Dimethyl-p-anisic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021553468 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,5-Dimethyl-p-anisic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70175890 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,5-dimethyl-p-anisic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.387 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.